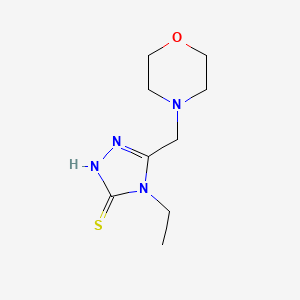![molecular formula C16H18N2O6 B14895177 2-{[2-(1,3-Benzodioxol-5-ylcarbonyl)hydrazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B14895177.png)
2-{[2-(1,3-Benzodioxol-5-ylcarbonyl)hydrazinyl]carbonyl}cyclohexanecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Cyclohexanedicarboxylic acid, mono[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazide] is a complex organic compound that features a cyclohexane ring substituted with two carboxylic acid groups and a hydrazide group linked to a benzodioxole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-cyclohexanedicarboxylic acid, mono[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazide] typically involves the following steps:
Preparation of 1,2-cyclohexanedicarboxylic acid: This can be achieved through the oxidation of cyclohexene using potassium permanganate or other oxidizing agents.
Formation of the hydrazide: The carboxylic acid groups are converted to their corresponding hydrazides using hydrazine hydrate under acidic conditions.
Coupling with benzodioxole: The hydrazide is then reacted with 1,3-benzodioxole-5-carbonyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
1,2-Cyclohexanedicarboxylic acid, mono[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazide] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or alkanes.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
科学研究应用
1,2-Cyclohexanedicarboxylic acid, mono[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazide] has several scientific research applications:
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: It can be used in the production of polymers, resins, and other materials with specific properties.
作用机制
The mechanism by which 1,2-cyclohexanedicarboxylic acid, mono[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazide] exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzodioxole moiety may play a role in binding to specific sites, while the hydrazide group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate biochemical pathways and influence the compound’s biological activity .
相似化合物的比较
Similar Compounds
1,2-Cyclohexanedicarboxylic acid: This compound shares the cyclohexane ring and carboxylic acid groups but lacks the benzodioxole and hydrazide moieties.
1,3-Benzodioxole-5-carbonyl chloride: This compound contains the benzodioxole moiety but does not have the cyclohexane ring or hydrazide group.
Uniqueness
1,2-Cyclohexanedicarboxylic acid, mono[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazide] is unique due to its combination of structural features, which confer specific chemical and biological properties
属性
分子式 |
C16H18N2O6 |
|---|---|
分子量 |
334.32 g/mol |
IUPAC 名称 |
2-[(1,3-benzodioxole-5-carbonylamino)carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C16H18N2O6/c19-14(9-5-6-12-13(7-9)24-8-23-12)17-18-15(20)10-3-1-2-4-11(10)16(21)22/h5-7,10-11H,1-4,8H2,(H,17,19)(H,18,20)(H,21,22) |
InChI 键 |
PBEROEOSOCWTCU-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C(C1)C(=O)NNC(=O)C2=CC3=C(C=C2)OCO3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(6S,8aR)-1,1-Dimethyl-3-oxohexahydro-3H-oxazolo[3,4-a]pyridine-6-carboxylic acid](/img/structure/B14895099.png)

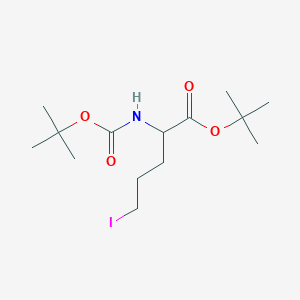
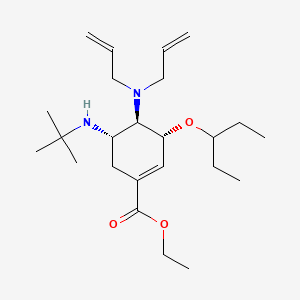
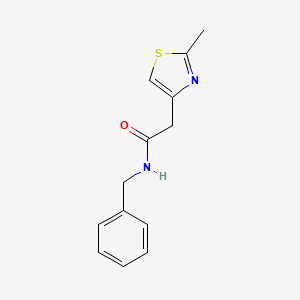

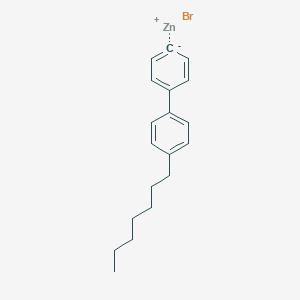
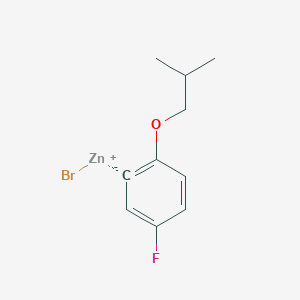
![N-cyclopentyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B14895152.png)
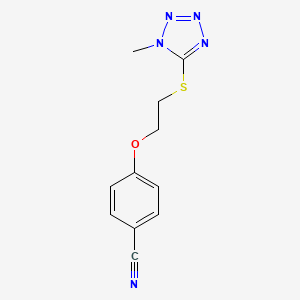

![(1S,2S,3R,5S)-3-(7-(((1R,2S)-2-(3-Ethoxy-4-fluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B14895168.png)
